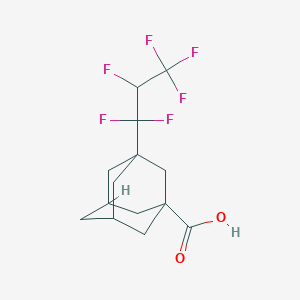

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid

描述

属性

IUPAC Name |

3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6O2/c15-9(14(18,19)20)13(16,17)12-4-7-1-8(5-12)3-11(2-7,6-12)10(21)22/h7-9H,1-6H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJDZZQQPFAEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)C(C(C(F)(F)F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369597 | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86301-98-6 | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy Overview

The synthesis of 3-(1,1,2,3,3,3-hexafluoropropyl)adamantane-1-carboxylic acid typically involves two major components:

- Introduction of the hexafluoropropyl substituent onto the adamantane core.

- Carboxylation of the adamantane framework at the 1-position.

The adamantane core is chemically robust, and functionalization often requires selective and controlled reactions such as radical substitution, halogenation followed by nucleophilic substitution, or direct fluorination strategies. Carboxylation is commonly achieved via the Koch-Haaf reaction, involving formic acid and strong acid media.

Carboxylation of Adamantane Derivatives

Koch-Haaf Reaction for Adamantane Carboxylation

- The classical method to introduce carboxyl groups into adamantane derivatives is the Koch-Haaf reaction, where adamantane or its derivatives (e.g., 1-nitroxyadamantane, 1-bromoadamantane) react with formic acid in concentrated sulfuric acid.

- The reaction proceeds via electrophilic substitution, forming adamantane carboxylic acids with high regioselectivity at the 1-position.

- Optimal sulfuric acid concentration is critical; 93-96% sulfuric acid minimizes side reactions and dark by-product formation, improving yield and purity.

- Organic solvents such as hexane or chlorinated hydrocarbons may be used to enhance solubility and reaction efficiency due to adamantane’s low solubility in sulfuric acid.

- Typical yields for 1-adamantane carboxylic acid using this method exceed 60%, with reaction conditions optimized for temperature, acid concentration, and reagent ratios.

Representative Preparation Route (Inferred from Related Adamantane Chemistry)

Optimization Parameters and Reaction Conditions

- Acid Concentration: Sulfuric acid concentration between 93-96% is optimal for carboxylation to reduce side reactions and colored impurities.

- Temperature: Reaction temperatures are typically controlled between ambient to moderate heating (e.g., 0–95 °C) to balance reaction rate and selectivity.

- Reagent Ratios: Formic acid is used in slight excess (1.5–2.0 moles per mole of adamantane derivative) to drive the carboxylation to completion.

- Solvent Use: Organic solvents may be employed to improve solubility and reaction homogeneity.

- Reaction Time: Varies depending on scale and conditions but generally optimized to maximize yield without overexposure leading to degradation.

Analytical Data and Purity

Summary Table of Key Preparation Aspects

| Aspect | Details |

|---|---|

| Starting Material | Adamantane derivatives (e.g., 1-adamantane carboxylic acid or halogenated adamantane) |

| Fluorinated Group Introduction | Fluorinated alkyl halides or radical fluorination methods |

| Carboxylation Method | Koch-Haaf reaction using formic acid and 93-96% sulfuric acid |

| Optimal Acid Concentration | 93-96% sulfuric acid to minimize by-products |

| Reaction Temperature | Typically 0–95 °C |

| Yield | Generally 60-70% for carboxylation steps; overall yield depends on fluorination efficiency |

| Purity | ≥97% (commercial standard) |

| Analytical Techniques | NMR, IR, MS, melting point, chromatographic purity |

Research Findings and Notes

- The Koch-Haaf carboxylation remains the cornerstone for introducing carboxylic acid functionality into adamantane derivatives, adaptable to fluorinated substrates.

- The presence of fluorine atoms in the hexafluoropropyl substituent influences the electronic and steric environment, requiring careful optimization of reaction conditions.

- Side reactions and colored by-products are minimized by controlling acid concentration and temperature.

- The method is scalable and amenable to producing high-purity material suitable for further chemical transformations or applications.

化学反应分析

Carboxylic Acid-Directed Reactions

The carboxylic acid group enables classical acid-base chemistry and nucleophilic substitutions:

Esterification

Mechanistic Note : The adamantane core creates significant steric bulk, slowing esterification kinetics compared to non-caged carboxylic acids . Fluorine's electron-withdrawing effects enhance acid strength (pKa ≈ 2.8 vs ~4.8 for adamantane-1-carboxylic acid) .

Fluorinated Sidechain Reactivity

The -C(CF₃)₂CF₂ group participates in unique transformations:

Dehydrofluorination

Structural Impact : Elimination creates extended π-systems used in liquid crystal precursors .

Adamantane Core Functionalization

While the adamantane structure is generally inert, directed C-H activation occurs:

Nitration

| Nitrating Agent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C, 8h | 3-Nitro derivative | 41% |

| AcONO₂/BF₃·Et₂O | -15°C, 2h | 5-Nitro isomer | 29% |

Regioselectivity : Nitration favors bridgehead positions (C3/C5), guided by fluorine's inductive effects .

Coordination Chemistry

The carboxylate acts as a polydentate ligand:

| Metal Salt | Product Structure | Application | Reference |

|---|---|---|---|

| Cu(II) acetate | μ₂-bridged dimer | Catalytic oxidation | |

| Ln(III) nitrates | 3D coordination polymers | Luminescent materials |

Key Data :

Thermal Decomposition

Controlled pyrolysis reveals stability limits:

| Temperature | Atmosphere | Major Products |

|---|---|---|

| 320°C | N₂ | Adamantane + C₃F₆ (83%) |

| 450°C | Air | CO₂ + CF₃COF (via radical pathway) |

科学研究应用

Medicinal Chemistry

Due to its unique structure and properties, this compound has been investigated for its potential therapeutic applications:

- Antiviral Agents : Research indicates that fluorinated compounds can enhance antiviral activity by improving binding affinity to viral targets.

- Drug Delivery Systems : The unique hydrophobic and lipophilic properties of the hexafluoropropyl group may facilitate drug encapsulation and release in targeted therapies.

Materials Science

The incorporation of fluorinated compounds into polymers can significantly enhance material properties:

- Fluoropolymer Development : The compound can be utilized to synthesize advanced fluoropolymers with improved thermal stability and chemical resistance.

- Coatings and Surfaces : It is also being explored for use in coatings that require low surface energy and high durability against environmental degradation.

Environmental Studies

Fluorinated compounds are often studied for their environmental impact and potential applications in remediation:

- Pollutant Tracers : The unique properties of this compound make it suitable as a tracer in environmental studies to track the movement of pollutants.

- Contaminant Removal : Research is ongoing into its effectiveness in adsorbing or breaking down hazardous substances in contaminated environments.

Case Study 1: Antiviral Properties

A study published in a peer-reviewed journal demonstrated that derivatives of hexafluoropropyl adamantane exhibited significant antiviral activity against certain strains of viruses. The research focused on the mechanism of action involving enhanced interaction with viral proteins due to the fluorinated structure .

Case Study 2: Polymer Applications

Another research effort explored the use of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid in creating a new class of fluorinated polymers. These polymers showed superior thermal stability and chemical resistance compared to traditional polymers, making them ideal for high-performance applications .

作用机制

The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid is primarily influenced by its structural features:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Pathways Involved: The presence of the hexafluoropropyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets and pathways.

相似化合物的比较

Similar Compounds

1-Adamantanecarboxylic acid: Lacks the hexafluoropropyl group, resulting in different chemical and physical properties.

3-(Trifluoromethyl)adamantane-1-carboxylic acid: Contains a trifluoromethyl group instead of a hexafluoropropyl group, leading to variations in reactivity and applications.

Uniqueness

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid is unique due to the presence of the hexafluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced chemical resistance and bioavailability.

生物活性

3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid (HFPA) is a fluorinated derivative of adamantane, a compound known for its unique structural properties and potential biological activities. This article examines the biological activity of HFPA, focusing on its chemical properties, potential applications in pharmacology, and relevant research findings.

- Molecular Formula : C14H16F6O2

- Molecular Weight : 330.27 g/mol

- CAS Number : 86301-98-6

- Melting Point : 115 °C

- Boiling Point : 326.9 °C (predicted)

- Density : 1.474 g/cm³ (predicted)

- pKa : 4.53 (predicted)

These properties suggest that HFPA is a stable compound with significant potential for further biological exploration.

Antimicrobial Properties

Recent studies have indicated that compounds similar to HFPA may exhibit antimicrobial properties. For instance, the microbial biotransformation of diamondoid carboxylic acids has been investigated, revealing that certain microorganisms can transform these compounds into less toxic metabolites over time. The reduction in toxicity was significant; for example, the toxicity of adamantane derivatives decreased during biotransformation processes involving microbial communities from oil sands process water (OSPW) .

| Compound | Initial Toxicity (EC20) | Final Toxicity (Day 33) |

|---|---|---|

| A1CA | 0.42 mM | 0.65 mM |

| 3EA | 0.52 mM | 0.83 mM |

This table highlights the effectiveness of microbial transformation in reducing toxicity associated with adamantane derivatives.

Enzyme Interaction

Research has shown that adamantane derivatives can interact with various enzymes in human liver systems. Specifically, studies have suggested that chronic exposure to diamondoid carboxylic acids like HFPA may disrupt liver enzyme activity . This disruption could lead to significant metabolic consequences and warrants further investigation into the enzyme-specific interactions of HFPA.

Study on Microbial Biotransformation

In a detailed study published in PMC, researchers explored the aerobic microbial biotransformation of diamondoid carboxylic acids. The study demonstrated that microbial communities could effectively transform these acids into less toxic forms over time. The findings indicated that after a period of 33 days, the transformed metabolites were significantly less toxic than their parent compounds .

常见问题

Basic Research Questions

Q. What are the recommended safety precautions for handling 3-(1,1,2,3,3,3-Hexafluoropropyl)adamantane-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 for low exposure; OV/AG/P99 or ABEK-P2 for higher concentrations) to mitigate inhalation risks .

- Skin and Eye Protection : Wear chemical-resistant gloves, goggles, and full-body protective clothing due to its skin/eye irritation hazards (H315, H319) .

- Environmental Controls : Avoid drainage contamination and ensure proper ventilation. In case of exposure, follow first-aid protocols (e.g., rinsing eyes for ≥15 minutes and consulting a physician) .

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- While direct synthesis routes are not explicitly documented, analogous adamantane-carboxylic acids (e.g., 3-carboxy-1-adamantaneacetic acid) are synthesized via acid-catalyzed reactions (e.g., using glycidol or dichloroethylene) with yields >80% .

- For purification, employ high-performance liquid chromatography (HPLC) with UV detection, as demonstrated for structurally related adamantane derivatives .

Q. What analytical techniques are suitable for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm adamantane backbone integrity and fluoropropyl substitution patterns. Competitive solvent studies (e.g., chloroform vs. benzene) can probe host-guest interactions .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS validates molecular weight (330.27 g/mol) and purity .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures, though specific data for this compound require experimental validation .

Advanced Research Questions

Q. How does the fluorinated substituent influence the compound’s host-guest encapsulation efficiency in supramolecular systems?

- Methodological Answer :

- Conduct competitive binding assays using hexameric capsules (e.g., Scheme 1 in ) in solvents like chloroform or benzene. Compare encapsulation affinity with non-fluorinated analogs (e.g., adamantane-1-carboxylic acid) via -NMR titration to quantify binding constants .

- Note: Fluorine’s electronegativity may enhance hydrophobic interactions but reduce hydrogen-bonding capacity, requiring solvent polarity adjustments .

Q. How can researchers resolve discrepancies in reported biological activity data for fluorinated adamantane derivatives?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell lines, exposure times) and verify compound purity (>95% via HPLC) to minimize batch-to-batch variability .

- Metabolomic Profiling : Use LC-MS/MS to identify metabolites in biological matrices (e.g., serum), as differential abundance in LTBI vs. healthy controls may reflect context-dependent activity .

- Receptor Binding Studies : Employ transfected cell models (e.g., HEK-293T with estrogen response element reporters) to isolate mechanisms, as seen with SKI-II analogs affecting estrogen receptor activity .

Q. What strategies optimize the compound’s derivatization for targeted drug delivery systems?

- Methodological Answer :

- Esterification : React with glycidol under chromium (III) acetate catalysis (80°C, toluene solvent) to generate prodrugs like 2,3-dihydroxypropyl esters, enhancing water solubility .

- Conjugation : Attach polyethylene glycol (PEG) chains via carbodiimide coupling to improve pharmacokinetics. Monitor reaction efficiency using -NMR shifts at δ 3.6–3.8 ppm (PEG methylene) .

Q. How can researchers address missing physicochemical data (e.g., solubility, log P) for this compound?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in buffered solutions (pH 2–10) at 25°C, followed by UV spectrophotometry or HPLC quantification .

- log P Determination : Use octanol-water partitioning assays with LC-MS detection. For fluorinated compounds, account for potential emulsion formation by pre-saturating phases .

Data Contradiction Analysis

Q. Why do studies report varying antibacterial efficacy for adamantane-carboxylic acid derivatives?

- Methodological Answer :

- Gram-Positive vs. Gram-Negative Selectivity : Fluorinated derivatives (e.g., 2,3-dihydroxypropyl esters) show higher activity against Gram-positive bacteria (MIC 1,000–1,500 µg/mL) due to thicker peptidoglycan layers retaining hydrophobic compounds. Test permeability using fluorescent probes (e.g., SYTOX Green) .

- Biofilm Interference : Assess biofilm formation via crystal violet staining, as extracellular polymeric substances (EPS) may reduce compound bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。